Lipophilicity (XLogP) Comparison: 6,7-Difluoro Substitution Increases Computed logP by 0.2–0.4 Units vs. Non-Fluorinated N-Cyclohexyl Benzimidazole
The target compound displays a computed XLogP3-AA of 3.4, compared to 3.0 for the non-fluorinated 1-cyclohexyl-1H-benzimidazole (CAS 91820-88-1), representing an increase of +0.4 log units attributable to the 6,7-difluoro substitution [1][2]. An alternative computed value of XLogP ≈ 3.2 has also been reported for the non-fluorinated comparator, yielding a minimum difference of +0.2 log units . The mono-fluoro analog 1-cyclohexyl-5-fluoro-1H-benzimidazole (CAS 1375068-87-3) is expected to have an intermediate XLogP between these values. This increase in lipophilicity can enhance membrane permeability but must be balanced against solubility considerations in lead optimization .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.4 (PubChem computed) |
| Comparator Or Baseline | 1-Cyclohexyl-1H-benzimidazole (non-fluorinated, CAS 91820-88-1): XLogP = 3.0 (PubChem computed); alternative source XLogP = 3.2 |
| Quantified Difference | ΔXLogP = +0.2 to +0.4 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2024.11.20 release); validated against vendor-reported data (Alfa Chemistry, BOC Sciences) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and oral absorption; the 0.2–0.4 log unit increase positions this building block in a more favorable drug-like logP space for programs targeting intracellular targets or CNS penetration.
- [1] PubChem CID 70699793. 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole. XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/70699793 View Source
- [2] PubChem CID 15207030 (legacy). 1-cyclohexyl-1H-1,3-benzodiazole. XLogP3-AA = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/15207030 View Source
